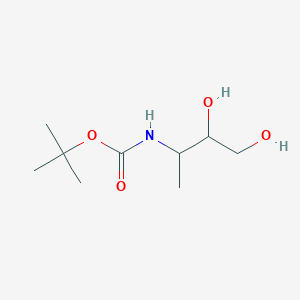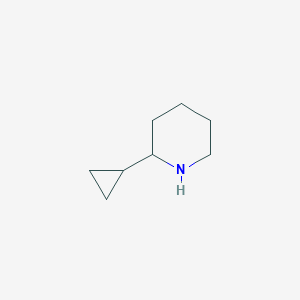acetic Acid CAS No. 1210220-80-6](/img/structure/B1419602.png)
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Antioxidant Potential
- A study by Awad et al. (2018) explored the design and synthesis of novel α-aminophosphonates with quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cell lines and potent antioxidant properties Awad et al. (2018).
Advanced Oxidation Processes
- Research by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, contributing to wastewater treatment studies Sun and Pignatello (1993).
Herbicide Residue Analysis
- Zheng et al. (2020) investigated the residues and dietary risk assessments of 2,4-D isooctyl ester and related compounds in corn or soybean fields, highlighting the need for accurate analysis of these substances Zheng et al. (2020).
Antibacterial and Antifungal Activities
- A study by Sayed et al. (2003) on the synthesis of certain compounds, including 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, revealed their potential antimicrobial and antifungal activities Sayed et al. (2003).
Soil Adsorption and Bioremediation
- Ololade et al. (2015) examined the adsorption of 2,4-dichlorophenoxyl acetic acid onto soil components, providing insights into the environmental fate of this herbicide and its implications for bioremediation Ololade et al. (2015).
Electrooxidation for Degradation
- Jaafarzadeh et al. (2018) studied a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions, contributing to water purification technologies Jaafarzadeh et al. (2018).
Ecological Impact Studies
- Gandhi et al. (2000) critically evaluated the cancer risk from 2,4-D, providing important information on the potential health impacts of this chemical in the environment Gandhi et al. (2000).
Propriétés
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
![3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1419527.png)





